molecular formula C11H12N2O B1522797 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1249859-33-3

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1522797
CAS No.: 1249859-33-3
M. Wt: 188.23 g/mol
InChI Key: ZCFQZMQMWHPBQK-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound belonging to the class of hexahydroquinolines This compound is characterized by its molecular structure, which includes a hexahydroquinoline core with a methyl group at the 8th position, a keto group at the 2nd position, and a cyano group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-pot multicomponent reaction involving the corresponding aldehyde, 2-methylcyclohexanone, excess ammonium acetate, and ethyl cyanoacetate in boiling ethanol. Ultrasound-assisted synthesis has been reported to enhance the reaction efficiency and yield.

Industrial Production Methods: Industrial production of 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of corresponding quinone derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted hexahydroquinolines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities. Its unique structure makes it a valuable building block for the development of new chemical compounds.

Biology: Research has shown that derivatives of hexahydroquinolines can act as inhibitors of enzymes such as EZH2, which is involved in epigenetic regulation. This makes them potential candidates for therapeutic applications.

Medicine: The compound and its derivatives are being investigated for their potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the pharmaceutical and agrochemical industries, 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Mechanism of Action

The mechanism by which 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, as an EZH2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby affecting gene expression and cellular processes.

Molecular Targets and Pathways Involved:

  • EZH2: Inhibition of EZH2 affects histone methylation and gene silencing.

  • Other Enzymes: Potential interactions with other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

  • Hexahydroisoquinolines: Structurally similar compounds with variations in substituents and functional groups.

  • Quinolines: Related compounds with different positions of keto and cyano groups.

Uniqueness: 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific substitution pattern and the presence of both keto and cyano groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

8-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-2-4-8-5-9(6-12)11(14)13-10(7)8/h5,7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQZMQMWHPBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?

A1: This compound consists of a six-membered N-heterocyclic ring (a quinoline ring system) fused with a methyl-substituted cyclohexene ring []. The nitrogen-containing ring is essentially flat and exhibits aromatic properties []. Additionally, the nitrogen atom within this ring system displays a trigonal-planar coordination geometry [].

Q2: How does the structure of this compound influence its solid-state arrangement?

A2: In its crystal form, this compound molecules interact through specific hydrogen bonding patterns []. Pairs of molecules, related by inversion symmetry, are linked via N—H⋯O hydrogen bonds, forming dimers within the crystal lattice [].

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